An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 4-methoxy-N,N-diphenyl-benzenesulfonamide
An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 4-methoxy-N,N-diphenyl-benzenesulfonamide
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 4-methoxy-N,N-diphenyl-benzenesulfonamide, a representative N,N-disubstituted aromatic sulfonamide. We present a detailed, self-validating protocol for its synthesis and purification, followed by an in-depth structural analysis. This analysis leverages a multi-spectroscopic approach, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained from a mechanistic perspective, providing researchers, scientists, and drug development professionals with the foundational knowledge required to confidently synthesize and characterize this class of molecules.
Molecular Profile and Synthesis
A thorough understanding of a molecule begins with its fundamental properties and a reliable method for its synthesis.
Physicochemical Properties
The initial step in any chemical analysis is to define the molecule's basic characteristics, which are essential for handling, experimental design, and data interpretation.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-N,N-diphenyl-benzenesulfonamide | IUPAC Nomenclature |
| Molecular Formula | C₁₉H₁₇NO₃S | - |
| Molecular Weight | 351.41 g/mol | - |
| CAS Number | 13955-68-1 | - |
Synthesis Pathway: Nucleophilic Acyl Substitution
The synthesis of 4-methoxy-N,N-diphenyl-benzenesulfonamide is efficiently achieved via a nucleophilic attack of diphenylamine on 4-methoxybenzenesulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acyl halide.
Causality of Reagents:
-
4-Methoxybenzenesulfonyl Chloride: This acts as the electrophile. The highly electron-withdrawing sulfonyl group (-SO₂Cl) makes the sulfur atom highly susceptible to nucleophilic attack.[3]
-
Diphenylamine: This serves as the nucleophile. The lone pair of electrons on the nitrogen atom initiates the reaction.
-
Pyridine (or Triethylamine): A non-nucleophilic base is crucial. It serves two purposes: first, to deprotonate the diphenylamine, increasing its nucleophilicity, and second, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
Caption: Synthesis workflow for 4-methoxy-N,N-diphenyl-benzenesulfonamide.
Experimental Protocol: Synthesis and Purification
This protocol is designed to be self-validating, with clear checkpoints for reaction completion and product purity.
Materials:
-
4-Methoxybenzenesulfonyl chloride (1.0 eq)[4]
-
Diphenylamine (1.0 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve diphenylamine (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Addition of Electrophile: Add 4-methoxybenzenesulfonyl chloride (1.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. Rationale: Slow addition prevents a rapid exotherm and potential side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting materials (diphenylamine and sulfonyl chloride) indicates reaction completion.
-
Work-up:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes excess pyridine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol. Rationale: Ethanol is a suitable solvent as the product is highly soluble at high temperatures but sparingly soluble at room temperature, allowing for the formation of pure crystals upon cooling.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
-
Assess purity by melting point determination and NMR spectroscopy.
-
Spectroscopic and Structural Characterization
The unequivocal confirmation of the chemical structure is achieved by integrating data from multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.[5]
¹H NMR Analysis (400 MHz, CDCl₃): The proton NMR spectrum is predicted to show distinct signals corresponding to the different sets of non-equivalent protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.7 - 7.9 | Doublet | 2H | Protons ortho to -SO₂ | Deshielded by the electron-withdrawing sulfonyl group. |
| ~ 7.2 - 7.4 | Multiplet | 10H | Phenyl protons (-N(Ph)₂) | Standard aromatic region for phenyl groups attached to nitrogen. |
| ~ 6.9 - 7.0 | Doublet | 2H | Protons ortho to -OCH₃ | Shielded by the electron-donating methoxy group. |
| ~ 3.85 | Singlet | 3H | Methoxy protons (-OCH₃) | Characteristic singlet for a methoxy group. |
¹³C NMR Analysis (100 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon skeleton and the presence of quaternary carbons.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 163 | C-OCH₃ | Aromatic carbon attached to an electron-donating oxygen. |
| ~ 142 | C-N (Diphenyl) | Quaternary carbon of the phenyl rings attached to nitrogen. |
| ~ 131 | C-SO₂ | Quaternary carbon attached to the sulfonyl group. |
| ~ 129.5 | CH ortho to -SO₂ | Deshielded carbon in the methoxy-phenyl ring. |
| ~ 129 | CH (Diphenyl) | Phenyl carbons. |
| ~ 127 | CH (Diphenyl) | Phenyl carbons. |
| ~ 126 | CH (Diphenyl) | Phenyl carbons. |
| ~ 114 | CH ortho to -OCH₃ | Shielded by the electron-donating methoxy group. |
| ~ 55.6 | -OCH₃ | Aliphatic carbon of the methoxy group. |
Note: Predicted chemical shifts are based on established substituent effects in benzene rings and data from similar structures.[6]
Caption: Correlation of structural fragments with their expected NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These absorption patterns are characteristic of the functional groups present.[7]
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 1340 - 1320 | Asymmetric Stretch | S=O | Strong, characteristic absorption for the sulfonyl group.[5] |
| ~ 1180 - 1150 | Symmetric Stretch | S=O | Strong, characteristic absorption for the sulfonyl group.[5][8] |
| ~ 1260 - 1240 | Asymmetric Stretch | C-O-C | Strong absorption typical for aryl ethers. |
| ~ 920 - 900 | Stretch | S-N | Characteristic stretch for the sulfonamide linkage.[5] |
| ~ 3100 - 3000 | Stretch | Aromatic C-H | Standard region for sp² C-H bonds. |
| ~ 1600, 1500 | Stretch | Aromatic C=C | Characteristic skeletal vibrations of the benzene rings. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.
Principle: MS involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Data Analysis (Positive Ion Mode ESI-MS):
-
Molecular Ion Peak: The primary observation will be the protonated molecule, [M+H]⁺, at an m/z of approximately 352.4. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Fragmentation Pattern: Upon collision-induced dissociation (CID), sulfonamides exhibit characteristic fragmentation pathways. A key fragmentation involves the cleavage of the S-N bond.[9][10] Another common pathway is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[11][12]
Integrated Structural Elucidation and Applications
The true power of this analytical approach lies in the integration of all data points. The molecular formula from MS is confirmed by the integration in the ¹H NMR and the carbon count in the ¹³C NMR. The key functional groups (sulfonyl, ether, aromatic rings) identified by IR are precisely mapped onto the molecular skeleton by the chemical shifts and coupling patterns in the NMR spectra. The fragmentation patterns observed in MS are consistent with the weakest bonds and most stable fragments predicted from this structure. Collectively, these techniques provide an unambiguous and definitive structural proof of 4-methoxy-N,N-diphenyl-benzenesulfonamide.
The sulfonamide scaffold is of significant interest in drug development due to its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[13][14] Specifically, they are known inhibitors of enzymes like carbonic anhydrase.[13][15] The N,N-diphenyl substitution pattern can influence lipophilicity and steric interactions with biological targets, making this class of compounds an interesting scaffold for library synthesis in drug discovery programs.[2]
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Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2010). The Journal of Organic Chemistry. [Link]
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INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. (2007). Taylor & Francis Online. [Link]
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4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. (2024). PubChem. [Link]
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Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). MDPI. [Link]
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2014). Arkivoc. [Link]
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Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2019). Longdom Publishing. [Link]
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13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]
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(PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. (2013). ResearchGate. [Link]
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4-Methoxybenzenesulfonyl chloride. (2024). PubChem. [Link]
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